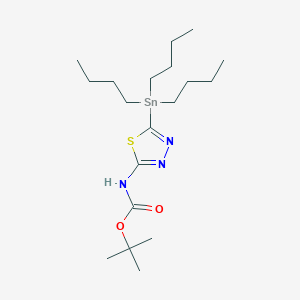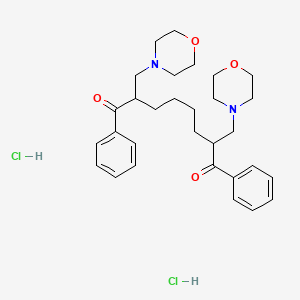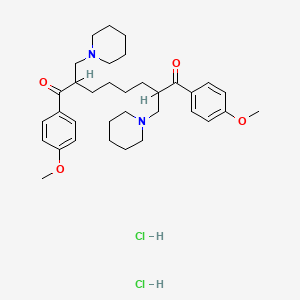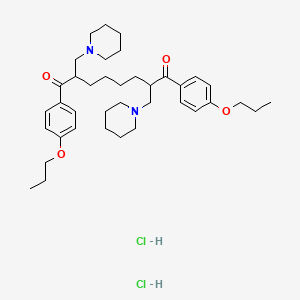
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate, also known as TBTU, is a commonly used coupling reagent in organic chemistry. It is used to activate carboxylic acids for peptide synthesis and other chemical reactions.
Mechanism of Action
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate works by activating carboxylic acids for nucleophilic attack by the amino group of an amino acid. The reaction proceeds through an intermediate, which is stabilized by the presence of the coupling reagent. The activated carboxylic acid then reacts with the amino group, forming a peptide bond.
Biochemical and Physiological Effects:
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate is not known to have any significant biochemical or physiological effects. It is generally considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate has several advantages for use in laboratory experiments. It is a highly efficient coupling reagent, which means that it can activate carboxylic acids at a lower concentration than other coupling reagents. It is also compatible with a wide range of solvents and amino acids, making it a versatile reagent for peptide synthesis. However, Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate has some limitations. It can be expensive compared to other coupling reagents, and it is not suitable for use in some reactions, such as those involving acid-sensitive amino acids.
Future Directions
There are several future directions for the use of Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate in scientific research. One area of interest is the development of new coupling reagents that are more efficient or have different properties than Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate. Another area of interest is the use of Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate in the synthesis of new natural products with potential therapeutic applications. Finally, there is interest in the use of Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate in the development of new materials, such as polymers and nanoparticles, for use in drug delivery and other applications.
Conclusion:
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate is a widely used coupling reagent in organic chemistry, with a wide range of scientific research applications. It is efficient, versatile, and compatible with a wide range of solvents and amino acids. While it has some limitations, it is generally considered to be safe for use in laboratory experiments. There are several future directions for the use of Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate in scientific research, including the development of new coupling reagents and the synthesis of new natural products and materials.
Scientific Research Applications
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate has a wide range of scientific research applications. It is commonly used in peptide synthesis, where it is used to activate carboxylic acids for coupling with amino acids. It is also used in the synthesis of other organic compounds, such as esters, amides, and ureas. Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate has been used in the synthesis of various natural products, including antibiotics, antitumor agents, and antifungal agents.
properties
IUPAC Name |
tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N3O2S.3C4H9.Sn/c1-7(2,3)12-6(11)9-5-10-8-4-13-5;3*1-3-4-2;/h1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHQMWSROBMOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN=C(S1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126253 | |
| Record name | Carbamic acid, N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-tributylstannyl-1,3,4-thiadiazol-2-yl)carbamate | |
CAS RN |
1391926-51-4 | |
| Record name | Carbamic acid, N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391926-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[5-(tributylstannyl)-1,3,4-thiadiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B1652053.png)

![Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate](/img/structure/B1652055.png)
![Ethyl 1-methyl-3,9-dioxo-2-phenyl-2,3,4,9-tetra-hydro-1h-pyrrolo[3,4-b]quinoline-1-carboxylate](/img/structure/B1652056.png)






